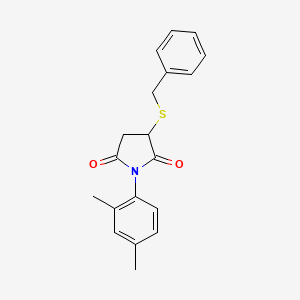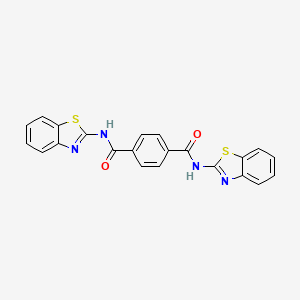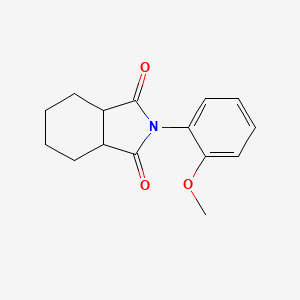
3-(benzylthio)-1-(2,4-dimethylphenyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzylthio)-1-(2,4-dimethylphenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as thalidomide, which is a well-known drug that was initially developed as a sedative but was later found to have teratogenic effects. However, recent research has shown that thalidomide and its derivatives have significant potential in the treatment of various diseases, including cancer, inflammatory disorders, and autoimmune diseases.
Mechanism of Action
The mechanism of action of thalidomide and its derivatives is not fully understood. However, it is believed that thalidomide exerts its effects through multiple pathways, including inhibition of angiogenesis, modulation of cytokine production, and induction of apoptosis in cancer cells. Thalidomide has also been shown to have immunomodulatory effects by modulating the activity of T cells and natural killer cells.
Biochemical and Physiological Effects:
Thalidomide and its derivatives have been shown to have various biochemical and physiological effects. Thalidomide has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Thalidomide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, thalidomide has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Advantages and Limitations for Lab Experiments
Thalidomide and its derivatives have several advantages and limitations for lab experiments. One of the major advantages is their ability to modulate multiple pathways, which makes them potential candidates for the treatment of various diseases. Thalidomide and its derivatives are also relatively easy to synthesize and can be modified to improve their pharmacokinetic and pharmacodynamic properties. However, one of the major limitations of thalidomide and its derivatives is their teratogenic effects, which make them unsuitable for use in pregnant women.
Future Directions
There are several future directions for research on thalidomide and its derivatives. One of the major areas of research is the development of new derivatives with improved pharmacokinetic and pharmacodynamic properties. Additionally, research is needed to identify the precise mechanism of action of thalidomide and its derivatives. This will enable the development of more targeted therapies that can be used to treat specific diseases. Finally, research is needed to identify potential biomarkers that can be used to predict the response to thalidomide and its derivatives in different patient populations.
Synthesis Methods
The synthesis of 3-(benzylthio)-1-(2,4-dimethylphenyl)-2,5-pyrrolidinedione involves the reaction of phthalic anhydride with ammonium thiocyanate and benzylamine to form the intermediate benzyl 2-(2,4-dimethylphenyl)-2-thioxoethylcarbamate. This intermediate is then reacted with sodium ethoxide to form the final product, 3-(benzylthio)-1-(2,4-dimethylphenyl)-2,5-pyrrolidinedione.
Scientific Research Applications
Thalidomide and its derivatives have been extensively studied for their potential applications in various scientific research fields. One of the major areas of research is cancer treatment, where thalidomide has been shown to have anti-tumor activity by inhibiting angiogenesis and inducing apoptosis in cancer cells. Thalidomide has also been studied for its potential use in the treatment of inflammatory disorders such as rheumatoid arthritis and Crohn's disease. Additionally, thalidomide has been shown to have immunomodulatory effects, which make it a potential treatment for autoimmune diseases such as multiple sclerosis and lupus.
properties
IUPAC Name |
3-benzylsulfanyl-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c1-13-8-9-16(14(2)10-13)20-18(21)11-17(19(20)22)23-12-15-6-4-3-5-7-15/h3-10,17H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPQJDRTFHPNDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)SCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5092517.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5092523.png)
![N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5092533.png)
![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5092540.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5092561.png)

![1-{2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5092573.png)
![pentyl (4-{[(2-hydroxy-2-phenylethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5092584.png)
![N~1~-[2-(1,3-benzothiazol-2-ylthio)ethyl]-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5092589.png)

![1-(4-chlorobenzyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5092591.png)


![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B5092622.png)